molecular formula C14H19NO3S B14178325 N-(1-Formylcyclohexyl)-4-methylbenzene-1-sulfonamide CAS No. 920756-67-8

N-(1-Formylcyclohexyl)-4-methylbenzene-1-sulfonamide

Cat. No.: B14178325
CAS No.: 920756-67-8
M. Wt: 281.37 g/mol
InChI Key: JDKOCOYETALODN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Formylcyclohexyl)-4-methylbenzene-1-sulfonamide: is a chemical compound with the molecular formula C14H19NO3S It is characterized by the presence of a formyl group attached to a cyclohexyl ring, which is further connected to a 4-methylbenzene-1-sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Formylcyclohexyl)-4-methylbenzene-1-sulfonamide typically involves the following steps:

    Formation of the Cyclohexyl Intermediate: The initial step involves the formation of a cyclohexyl intermediate through a reaction between cyclohexanone and a suitable formylating agent, such as formic acid or formamide, under acidic or basic conditions.

    Sulfonamide Formation: The cyclohexyl intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine or pyridine, to form the desired sulfonamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Formylcyclohexyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted sulfonamides

Scientific Research Applications

N-(1-Formylcyclohexyl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be employed in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-Formylcyclohexyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Formylcyclohexyl)-4-methylbenzenesulfonate
  • N-(1-Formylcyclohexyl)-4-methylbenzenesulfonamide

Uniqueness

N-(1-Formylcyclohexyl)-4-methylbenzene-1-sulfonamide is unique due to its specific combination of a formyl group, a cyclohexyl ring, and a sulfonamide group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

920756-67-8

Molecular Formula

C14H19NO3S

Molecular Weight

281.37 g/mol

IUPAC Name

N-(1-formylcyclohexyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H19NO3S/c1-12-5-7-13(8-6-12)19(17,18)15-14(11-16)9-3-2-4-10-14/h5-8,11,15H,2-4,9-10H2,1H3

InChI Key

JDKOCOYETALODN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2(CCCCC2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.